molecular formula C8H5BrFNO2 B11805701 5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one

5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B11805701
M. Wt: 246.03 g/mol
InChI Key: UHSVJBALNSIQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains bromine, fluorine, and a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives.

Scientific Research Applications

5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the development of new materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
  • 5-Bromo-7-fluoro-2-methylbenzo[d]oxazole

Uniqueness

5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C8H5BrFNO2

Molecular Weight

246.03 g/mol

IUPAC Name

5-bromo-7-fluoro-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5BrFNO2/c1-11-6-3-4(9)2-5(10)7(6)13-8(11)12/h2-3H,1H3

InChI Key

UHSVJBALNSIQMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Br)F)OC1=O

Origin of Product

United States

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